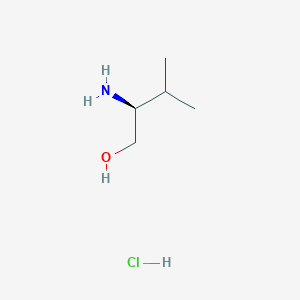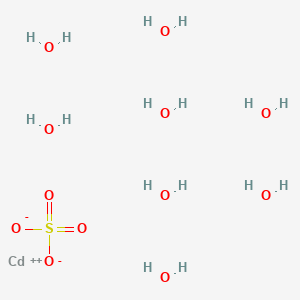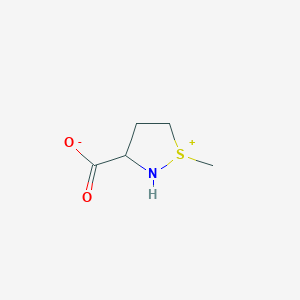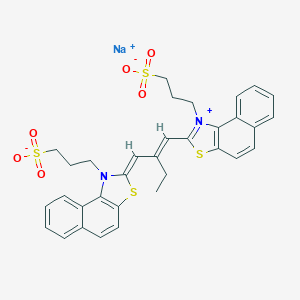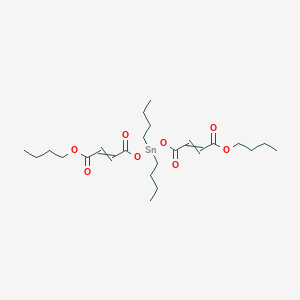
Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate is a chemical compound that belongs to the class of ester compounds. It is commonly referred to as "BTTDE" and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of BTTDE is not fully understood. However, studies have shown that it is a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Efectos Bioquímicos Y Fisiológicos
BTTDE has been shown to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTTDE in lab experiments is its high purity. This ensures that the results obtained from experiments are accurate and reliable. However, one limitation of using BTTDE is its high cost. This can limit its use in certain experiments.
Direcciones Futuras
For the use of BTTDE include the development of new drugs for the treatment of Alzheimer's disease and the development of new anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of BTTDE involves the reaction of butyl vinyl ether with carbon monoxide in the presence of a catalyst. The reaction results in the formation of the desired product, BTTDE. This method of synthesis is highly efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
BTTDE has various scientific research applications, including its use in the synthesis of other chemical compounds. It is also used as a reagent in organic chemistry reactions. BTTDE is particularly useful in the synthesis of lactones, which are important intermediates in the production of various pharmaceuticals.
Propiedades
Número CAS |
17209-76-6 |
|---|---|
Nombre del producto |
Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate |
Fórmula molecular |
C24H40O8Sn |
Peso molecular |
575.3 g/mol |
Nombre IUPAC |
4-O-[(4-butoxy-4-oxobut-2-enoyl)oxy-dibutylstannyl] 1-O-butyl but-2-enedioate |
InChI |
InChI=1S/2C8H12O4.2C4H9.Sn/c2*1-2-3-6-12-8(11)5-4-7(9)10;2*1-3-4-2;/h2*4-5H,2-3,6H2,1H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
OZDOQMMXEACZAA-UHFFFAOYSA-L |
SMILES |
CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCC |
SMILES canónico |
CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCC |
Otros números CAS |
15546-16-4 17209-76-6 |
Descripción física |
Liquid |
Pictogramas |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



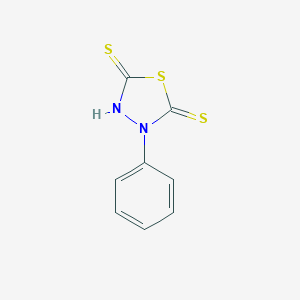
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
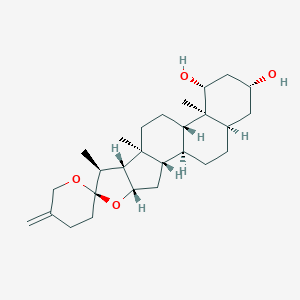
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
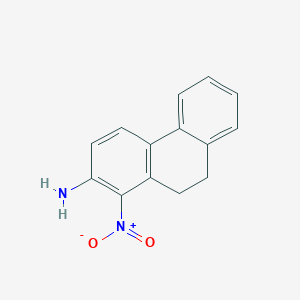
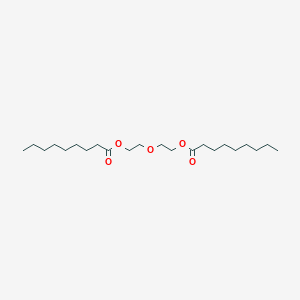


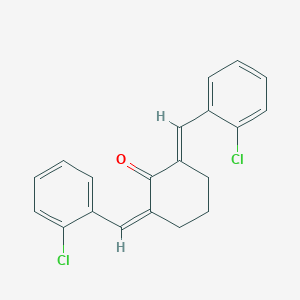
acetic acid](/img/structure/B90747.png)
